molecular formula C13H20FN B13260354 (Butan-2-yl)[1-(4-fluorophenyl)propyl]amine

(Butan-2-yl)[1-(4-fluorophenyl)propyl]amine

Cat. No.: B13260354
M. Wt: 209.30 g/mol
InChI Key: PXMMBDAKTSSFFH-UHFFFAOYSA-N
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Description

(Butan-2-yl)[1-(4-fluorophenyl)propyl]amine is an organic compound with the molecular formula C13H20FN. It is characterized by the presence of a butan-2-yl group attached to a 1-(4-fluorophenyl)propylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)[1-(4-fluorophenyl)propyl]amine typically involves the reaction of butan-2-ylamine with 1-(4-fluorophenyl)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: (Butan-2-yl)[1-(4-fluorophenyl)propyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Butan-2-yl)[1-(4-fluorophenyl)propyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[1-(4-fluorophenyl)propyl]amine involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the fluorophenyl group plays a crucial role in its biological activity .

Comparison with Similar Compounds

    (Butan-2-yl)[1-(4-chlorophenyl)propyl]amine: Similar structure but with a chlorine atom instead of fluorine.

    (Butan-2-yl)[1-(4-bromophenyl)propyl]amine: Similar structure but with a bromine atom instead of fluorine.

    (Butan-2-yl)[1-(4-methylphenyl)propyl]amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in (Butan-2-yl)[1-(4-fluorophenyl)propyl]amine imparts unique chemical and biological properties compared to its analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)propyl]butan-2-amine

InChI

InChI=1S/C13H20FN/c1-4-10(3)15-13(5-2)11-6-8-12(14)9-7-11/h6-10,13,15H,4-5H2,1-3H3

InChI Key

PXMMBDAKTSSFFH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(CC)C1=CC=C(C=C1)F

Origin of Product

United States

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